molecular formula C19H15N3O3S2 B2601809 N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1448121-96-7

N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2601809
CAS No.: 1448121-96-7
M. Wt: 397.47
InChI Key: HTFQVUVNOZSHFC-UHFFFAOYSA-N
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Description

This compound belongs to the oxalamide class, characterized by an oxalyl bridge (N1–C(O)–C(O)–N2) connecting two aromatic or heteroaromatic substituents. The structure features a 2-cyanophenyl group at N1 and a complex bis-thiophene hydroxymethyl moiety at N2.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c20-10-12-4-1-2-5-14(12)22-19(25)18(24)21-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9,17,23H,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFQVUVNOZSHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts would be crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

A comparison of substituents and molecular motifs is critical to understanding functional differences:

Compound Name / ID N1 Substituent N2 Substituent Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 2-cyanophenyl Bis-thiophene hydroxymethyl Cyanide, thiophene, hydroxyl ~455.5 (estimated)
Compound 13 () 4-chlorophenyl Thiazol-piperidine-acetyl Chlorine, thiazole, acetyl 478.14
Compound 9 () 4-methoxyphenyl Thiazolidinone-chlorobenzylidene Methoxy, thioxo, chlorophenyl ~435.5
N1-(3,4-difluorophenyl)-... () 3,4-difluorophenyl Bis-thiophene hydroxymethyl Fluorine, thiophene, hydroxyl ~462.5 (estimated)
N1-(2-Methoxy-4-methylbenzyl)-... () Methoxybenzyl Pyridinylethyl Methoxy, pyridine ~385.4

Key Observations :

  • The bis-thiophene moiety in the target compound and ’s analog provides π-conjugation and hydrophobicity, contrasting with thiazole or pyridine-based substituents in other analogs .
Physicochemical Properties
  • Solubility: Thiophene-containing analogs (e.g., ’s acetamides) exhibit moderate solubility in polar organic solvents (e.g., methanol, DMSO) due to hydrogen-bonding hydroxyl groups . Chlorophenyl-substituted oxalamides () show lower aqueous solubility, likely due to hydrophobic substituents .
  • Thermal Stability: Thiophene derivatives (e.g., ) have melting points >150°C, suggesting robust thermal stability. The target compound’s hydroxyl group may reduce melting points compared to non-polar analogs .

Biological Activity

N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide (CAS Number: 1448121-96-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H15N3O3S2C_{19}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of approximately 397.5 g/mol. The compound features a complex structure that includes a cyanophenyl group, hydroxy-substituted thiophene rings, and an oxalamide linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H15N3O3S2
Molecular Weight397.5 g/mol
CAS Number1448121-96-7

The biological activity of this compound is believed to stem from its interaction with specific biological targets, including enzymes and receptors. The presence of multiple functional groups allows the compound to engage in various binding interactions, potentially modulating enzyme activities or receptor functions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptor sites, altering their activity and downstream signaling pathways.

Antifungal and Antibacterial Properties

Research indicates that compounds similar in structure to this compound exhibit significant antifungal and antibacterial properties. For example, studies have shown that derivatives of thiophene compounds can act as effective fungicides with low effective concentrations (EC50 values).

CompoundEC50 (mg/L)Activity Type
Compound A4.69Fungicidal
Compound B1.96Fungicidal
Compound C21.44Fungicidal

Case Studies

  • Fungicidal Activity : A study highlighted that certain thiophene derivatives demonstrated superior fungicidal activities compared to established fungicides like diflumetorim, indicating the potential of this compound in agricultural applications .
  • Antibacterial Activity : Another investigation into related compounds revealed promising antibacterial effects against various strains of bacteria, suggesting that the structural components of this oxalamide may confer similar properties .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the thiophene and phenyl groups significantly affect the biological activity. For instance:

  • Hydroxyl Substitution : The presence of hydroxyl groups on thiophene enhances solubility and bioactivity.
  • Cyanide Group : The cyano group may play a role in increasing the compound's reactivity towards biological targets.

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